2-(3-Methoxybenzoyl)oxazole
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Overview
Description
2-(3-Methoxybenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H9NO3. It is characterized by the presence of an oxazole ring fused to a benzoyl group substituted with a methoxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzoyl)oxazole can be achieved through several methods. One common approach involves the Robinson–Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzoyl)oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the oxazole ring.
Substitution: Substitution reactions involve the replacement of functional groups on the oxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include DBU, bromotrichloromethane, and various halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization yields oxazoles, while substitution reactions can produce a variety of substituted oxazole derivatives .
Scientific Research Applications
2-(3-Methoxybenzoyl)oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions with biological targets, influencing their activity . These interactions can modulate various biological processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methoxybenzoyl)oxazole include:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the benzoyl ring enhances its reactivity and potential for various applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIRAZOUSOTBIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642066 |
Source
|
Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-47-2 |
Source
|
Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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